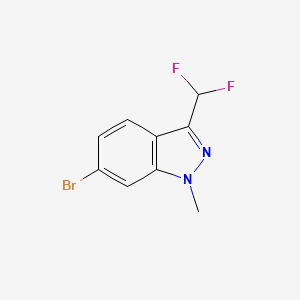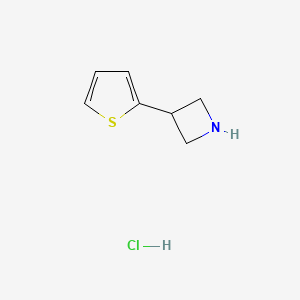
3-(2-Thienyl)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thienyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the thienyl group, a sulfur-containing aromatic ring, adds unique properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)azetidine;hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave irradiation and other advanced techniques can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalysts, plays a crucial role in industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Thienyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienyl-substituted azetidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, sulfoxides, sulfones, and substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Thienyl)azetidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2-Thienyl)azetidine;hydrochloride involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. In biological systems, it may interact with enzymes and receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring without any substituents.
2-Azetidinone: A lactam derivative of azetidine.
Thienyl-substituted aziridines: Three-membered nitrogen-containing rings with a thienyl group.
Uniqueness
3-(2-Thienyl)azetidine;hydrochloride is unique due to the presence of both the azetidine ring and the thienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10ClNS |
|---|---|
Molekulargewicht |
175.68 g/mol |
IUPAC-Name |
3-thiophen-2-ylazetidine;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-2-7(9-3-1)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H |
InChI-Schlüssel |
HVYOKEKFEGZYOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


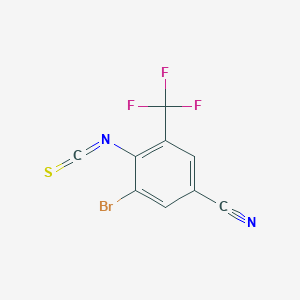
![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
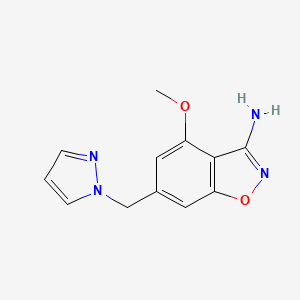
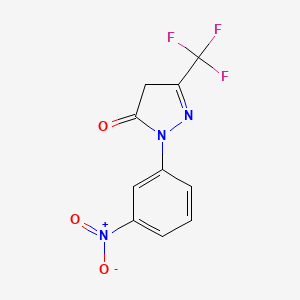

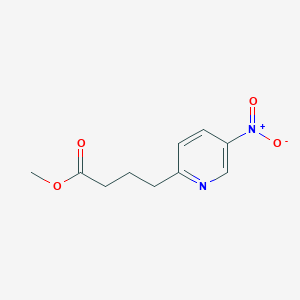
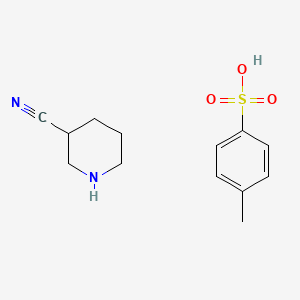
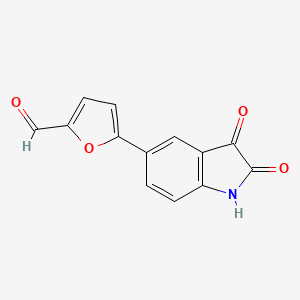
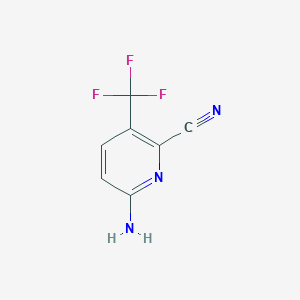
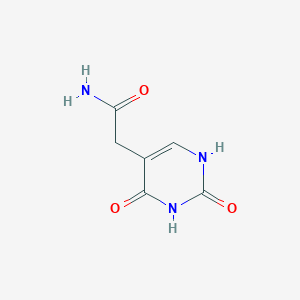
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
